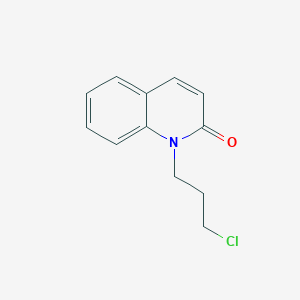

1-(3-chloropropyl)quinolin-2(1H)-one

Overview

Description

1-(3-chloropropyl)quinolin-2(1H)-one, also known as 3-chloro-2-quinolinone, is a heterocyclic organic compound with a molecular formula of C11H8ClNO. It is an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

Mechanism of Action

The mechanism of action of 1-(3-chloropropyl)quinolin-2(1H)-one is not fully understood. However, it is believed to exert its biological activity by interacting with specific targets in the cell. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis through the activation of caspases. It has also been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial DNA replication and transcription.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 1-(3-chloropropyl)quinolin-2(1H)-one depend on the specific compound it is used to synthesize. However, some general effects have been observed. For example, it has been shown to have antimicrobial activity against a wide range of bacteria and fungi. It has also been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, it has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-chloropropyl)quinolin-2(1H)-one in lab experiments is its versatility as a building block for the synthesis of various biologically active compounds. It is also relatively easy to synthesize and purify. However, one of the limitations is its potential toxicity, which can affect the results of experiments. Therefore, it is important to use appropriate safety measures when handling this compound.

Future Directions

There are many potential future directions for the research of 1-(3-chloropropyl)quinolin-2(1H)-one. One direction is to explore its potential as a lead compound for the development of new antimicrobial agents. Another direction is to investigate its potential as a lead compound for the development of new antitumor agents. Additionally, its anti-inflammatory activity could be further explored for the development of new anti-inflammatory agents. Finally, its mechanism of action could be further elucidated to better understand its biological activity.

Scientific Research Applications

1-(3-chloropropyl)quinolin-2(1H)-one has been widely used as a building block in the synthesis of various biologically active compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. For example, it has been used as a key intermediate in the synthesis of a potent antitumor agent, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole. It has also been used in the synthesis of a series of novel antimicrobial agents, such as 2-alkyl-4-quinolone derivatives. In addition, it has been used as a starting material in the synthesis of anti-inflammatory agents, such as 3-(4-chlorophenyl)-1-(3-chloropropyl)-1H-pyrazole-4-carboxylic acid ethyl ester.

properties

CAS RN |

153877-06-6 |

|---|---|

Product Name |

1-(3-chloropropyl)quinolin-2(1H)-one |

Molecular Formula |

C12H12ClNO |

Molecular Weight |

221.68 g/mol |

IUPAC Name |

1-(3-chloropropyl)quinolin-2-one |

InChI |

InChI=1S/C12H12ClNO/c13-8-3-9-14-11-5-2-1-4-10(11)6-7-12(14)15/h1-2,4-7H,3,8-9H2 |

InChI Key |

GMXGOGZCZKBXRC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=O)N2CCCCl |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)N2CCCCl |

synonyms |

2(1H)-Quinolinone,1-(3-chloropropyl)-(9CI) |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B115738.png)